2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is an organic compound characterized by the presence of amino groups, a nitrile group, and a chlorophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile typically involves the reaction of 4-chlorothiophenol with malononitrile in the presence of a base, followed by the addition of ammonia or an amine. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorophenyl sulfanyl moiety may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diamino-3-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-bromophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-methylphenyl)sulfanyl]prop-2-enenitrile
Uniqueness
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
Properties
CAS No. |
116014-25-6 |
---|---|
Molecular Formula |
C9H8ClN3S |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
2,3-diamino-3-(4-chlorophenyl)sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C9H8ClN3S/c10-6-1-3-7(4-2-6)14-9(13)8(12)5-11/h1-4H,12-13H2 |
InChI Key |
KVRWQSNKNNXGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=C(C#N)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.